molecular formula C21H14ClFN4O4S B10925280 Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Cat. No.: B10925280
M. Wt: 472.9 g/mol
InChI Key: XUTYBPZTWKCFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a combination of furan, thieno, triazolo, and pyrimidine rings. The presence of chloro and fluoro substituents further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thieno, triazolo, and pyrimidine rings. Some examples are:

Compared to these compounds, Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific substituents and the combination of rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14ClFN4O4S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C21H14ClFN4O4S/c1-10-16-19-25-18(26-27(19)9-24-20(16)32-17(10)21(28)29-2)15-6-4-12(31-15)8-30-14-5-3-11(23)7-13(14)22/h3-7,9H,8H2,1-2H3

InChI Key

XUTYBPZTWKCFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.